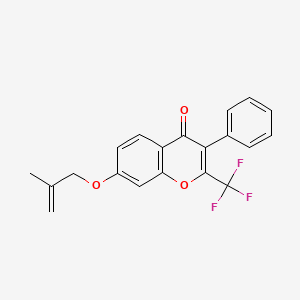

7-((2-methylallyl)oxy)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

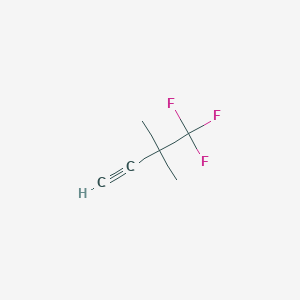

The compound is a derivative of chromenone, which is a class of organic compounds with a backbone of fused benzene and pyran rings . The molecule has a trifluoromethyl group attached, which is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .

Molecular Structure Analysis

The molecule likely has a planar chromenone core, with the phenyl, trifluoromethyl, and 2-methylallyl groups extending out from this plane. The trifluoromethyl group is strongly electron-withdrawing, which could influence the reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl group, which is electron-withdrawing, and the 2-methylallyl group, which is electron-donating. These groups could direct electrophilic aromatic substitution reactions to specific positions on the benzene ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could increase the polarity of the molecule .Aplicaciones Científicas De Investigación

Fluorescence Sensing and Metal Ion Detection

One significant application of coumarin derivatives involves their use as fluorescent sensors for detecting metal ions. Joshi et al. (2015) discussed the synthesis of coumarin-triazole probes that exhibit high sensitivity and selectivity for iron (III) ions through fluorescence quenching mechanisms, demonstrating their potential as turn-off fluorescence sensors (Joshi et al., 2015). Similarly, Mani et al. (2018) synthesized a coumarin-pyrazolone probe for detecting Cr3+ ions in living cells, indicating the compound's utility in biological and environmental monitoring (Mani et al., 2018).

Organic Light-Emitting Diodes (OLEDs)

Research on coumarin derivatives extends to their application in the development of organic light-emitting diodes (OLEDs). Jung et al. (2017) explored new anthracene derivatives containing a coumarin moiety, demonstrating their potential use in non-doped OLEDs with improved luminescence efficiency (Jung et al., 2017).

Antimicrobial Activity

Another area of application for coumarin derivatives is in antimicrobial research. Ghashang et al. (2013) described the synthesis of chromeno[2,3-d]pyrimidinone derivatives with noted in vitro antimicrobial activity against various bacterial and fungal strains, showcasing the compound's potential in developing new antimicrobial agents (Ghashang et al., 2013).

Non-linear Optical (NLO) Properties

The exploration of non-linear optical properties in coumarin derivatives has also been reported. Arif et al. (2022) conducted a study on the synthesis and characterization of novel pyrano-chromene derivatives, highlighting their potential in NLO applications due to their appealing π-bonded skeleton and distinct NLO properties (Arif et al., 2022).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

7-(2-methylprop-2-enoxy)-3-phenyl-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3O3/c1-12(2)11-25-14-8-9-15-16(10-14)26-19(20(21,22)23)17(18(15)24)13-6-4-3-5-7-13/h3-10H,1,11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFOQZKVNCJELG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2828062.png)

![12-(4-Tert-butylbenzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2828063.png)

![Benzo[d]thiazol-6-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2828070.png)

![4-methoxy-3-methyl-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B2828074.png)

![1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2828076.png)

![N-(2,4-Dimethoxyphenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2828078.png)

![2-[3-Chloro-4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2828085.png)